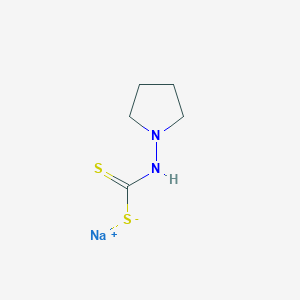

Sodium pyrrolidin-1-ylcarbamodithioate

Description

Sodium pyrrolidin-1-ylcarbamodithioate is a chemical compound with the molecular formula C5H9N2NaS2. It is known for its applications in various biochemical processes, including metal chelation and the induction of specific cellular responses . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its unique chemical properties .

Properties

Molecular Formula |

C5H9N2NaS2 |

|---|---|

Molecular Weight |

184.3 g/mol |

IUPAC Name |

sodium;N-pyrrolidin-1-ylcarbamodithioate |

InChI |

InChI=1S/C5H10N2S2.Na/c8-5(9)6-7-3-1-2-4-7;/h1-4H2,(H2,6,8,9);/q;+1/p-1 |

InChI Key |

XGKWAKBAJCWBPM-UHFFFAOYSA-M |

Canonical SMILES |

C1CCN(C1)NC(=S)[S-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium pyrrolidin-1-ylcarbamodithioate typically involves the reaction of pyrrolidine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Sodium pyrrolidin-1-ylcarbamodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of disulfide derivatives.

Reduction: Reduction reactions can convert it into simpler thiol-containing compounds.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : Sodium pyrrolidin-1-ylcarbamodithioate serves as a reagent in synthesizing complex organic molecules. Its ability to form stable chelates with metal ions is particularly useful in organic reactions.

- Building Block for Organosulfur Compounds : The compound is utilized as a building block in constructing various organosulfur derivatives, which are important in medicinal chemistry.

Biology

- Metal Chelation : The compound's chelation properties are exploited in biochemical assays to study metal ion interactions within biological systems. This application is crucial for understanding enzyme mechanisms and cellular responses.

- Enzyme Inhibition : Research indicates that sodium pyrrolidin-1-ylcarbamodithioate can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This characteristic has implications for drug development targeting enzyme-related diseases .

Medicine

- Potential Drug Development : Studies have explored the compound's potential in drug formulation due to its ability to modulate biological pathways. It has been investigated for its anticancer properties, with findings suggesting that it may inhibit tumor growth through apoptosis induction and angiogenesis inhibition .

- Antimicrobial Activity : Dithiocarbamate derivatives, including sodium pyrrolidin-1-ylcarbamodithioate, have shown promising antimicrobial properties against various pathogens, indicating potential therapeutic applications in treating infections .

Anticancer Efficacy

A notable study demonstrated that sodium pyrrolidin-1-ylcarbamodithioate effectively reduced tumor size in murine models of ovarian cancer. The mechanism involved apoptosis induction and inhibition of angiogenesis, showcasing its potential as an anticancer agent .

Antimicrobial Properties

Research highlighted the antimicrobial efficacy of sodium pyrrolidin-1-ylcarbamodithioate against several bacterial strains. In vitro assays revealed significant inhibition of bacterial growth, suggesting its application as a novel antimicrobial agent .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Serves as a reagent for synthesizing organosulfur compounds |

| Biology | Metal Chelation | Forms stable complexes with metal ions; useful in biochemical assays |

| Medicine | Anticancer | Inhibits tumor growth by inducing apoptosis; effective in ovarian cancer models |

| Medicine | Antimicrobial | Exhibits significant antimicrobial activity against various pathogens |

Mechanism of Action

The mechanism of action of sodium pyrrolidin-1-ylcarbamodithioate involves its interaction with metal ions, forming stable chelates. This property is utilized in various biochemical assays and industrial processes. The compound can also inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Sodium pyrrolidin-1-ylcarbamodithioate can be compared to other pyrrolidine derivatives, such as pyrrolidinone and pyrrolidinone derivatives. These compounds share the pyrrolidine ring structure but differ in their functional groups and chemical properties. For instance, pyrrolidinone derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties . The unique combination of the pyrrolidine ring with carbamodithioate in sodium pyrrolidin-1-ylcarbamodithioate gives it distinct chemical reactivity and applications .

Biological Activity

Sodium pyrrolidin-1-ylcarbamodithioate, a compound derived from dithiocarbamate, has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Sodium pyrrolidin-1-ylcarbamodithioate

- Molecular Formula : C5H10N2S2Na

- CAS Number : 872-71-9

- Purity : Approximately 80%

- Storage Conditions : 2–8 °C

The compound features a pyrrolidine ring attached to a carbamodithioate moiety, which is significant for its biological interactions.

Sodium pyrrolidin-1-ylcarbamodithioate primarily functions as an inhibitor of various enzymes, notably carbonic anhydrase. This inhibition can affect physiological processes such as pH regulation and fluid balance in tissues. The compound's ability to modulate redox-sensitive transcription factors further implicates it in cellular signaling pathways that are crucial for various biological responses.

Biological Activities

- Antimicrobial Activity : Research indicates that dithiocarbamate derivatives exhibit antimicrobial properties. Sodium pyrrolidin-1-ylcarbamodithioate has shown potential against several microbial strains, suggesting utility in treating infections .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

- Antioxidant Properties : Its role as an antioxidant is significant, particularly in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Antitubercular Activity : A study highlighted the synthesis of new dithiocarbamate derivatives, including sodium pyrrolidin-1-ylcarbamodithioate, which demonstrated notable anti-tubercular activity . This positions the compound as a candidate for further development in tuberculosis treatment.

Table 1: Summary of Biological Activities

Case Study: Antitubercular Activity

In a study focused on the synthesis and evaluation of anti-tubercular activity of new dithiocarbamate sugar derivatives, sodium pyrrolidin-1-ylcarbamodithioate was tested alongside other compounds. Results indicated that it significantly inhibited the growth of Mycobacterium tuberculosis in vitro, suggesting its potential as a therapeutic agent against tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.